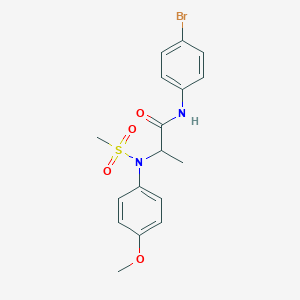![molecular formula C17H19N3O3 B5174306 5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)
5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It was initially developed as an anti-helminthic agent but later found to have psychoactive properties. BZP is known to produce stimulant effects similar to amphetamines and has gained popularity as a recreational drug. However,
Mechanism of Action
BZP acts as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects observed in users.
Biochemical and Physiological Effects
BZP has been found to increase heart rate, blood pressure, and body temperature in users. It also causes dilation of the pupils and can lead to dehydration. Long-term use of BZP has been associated with adverse effects such as anxiety, paranoia, and insomnia.
Advantages and Limitations for Lab Experiments
BZP has been used in research to study the effects of dopamine and serotonin reuptake inhibition. It is a useful tool for investigating the mechanisms of action of other psychoactive compounds. However, due to its potential for abuse and adverse effects, caution must be taken when using BZP in laboratory experiments.
Future Directions
Further research is needed to determine the therapeutic potential of BZP for ADHD and narcolepsy. Additionally, more studies are needed to fully understand the long-term effects of BZP use on the brain and body. Finally, research into the development of safer and more effective dopamine and serotonin reuptake inhibitors is warranted.
Conclusion
BZP is a synthetic compound that produces stimulant effects similar to amphetamines. It has been extensively studied for its psychoactive properties and potential therapeutic applications. However, caution must be taken due to its potential for abuse and adverse effects. Further research is needed to fully understand the effects of BZP on the brain and body and to develop safer and more effective dopamine and serotonin reuptake inhibitors.
Synthesis Methods
BZP is synthesized by reacting piperazine with benzyl chloride in the presence of a base. The resulting product is then reacted with malonic acid in the presence of a dehydrating agent to yield BZP.
Scientific Research Applications
BZP has been extensively studied for its psychoactive properties. It has been found to produce effects similar to amphetamines, such as increased alertness, energy, and euphoria. BZP has also been studied for its potential as a treatment for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. However, more research is needed to determine its efficacy and safety as a therapeutic agent.
properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-14(16(22)19-17(23)18-15)11-20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,18,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVBNDCVMNXFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5174239.png)
![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)

![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![4-[4-(3-methoxybenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)
![1-[3-(2-fluorophenoxy)propyl]-1H-imidazole](/img/structure/B5174277.png)

![N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5174286.png)


![2-benzyl-3-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5174314.png)